2-Methyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves several steps. One common synthetic route includes the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with piperidin-2-one under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of its targets, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: This compound has a similar structure but with a pyrrolidinone ring instead of a piperidinone ring.
Benzenesulfonyl chloride derivatives: Various derivatives of benzenesulfonyl chloride with different substituents on the benzene ring can be compared in terms of their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClNO3S |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
2-methyl-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-9-10(14-8-3-2-7-12(14)15)5-4-6-11(9)18(13,16)17/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
PZYUWMCJMQWEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCCC2=O |
Origin of Product |
United States |
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